Hsp90α Binding Affinity Validation
Geldanamycin-FITC has been validated in a competitive binding fluorescence polarization assay against recombinant Hsp90α. In this assay, a known competitor compound (CHEMBL4763114) was shown to displace FITC-geldanamycin from the N-terminal domain of Hsp90α with an IC50 of 56 nM [1]. This demonstrates that Geldanamycin-FITC binds to the ATP-binding pocket of Hsp90α with high affinity and is a suitable tracer for identifying and characterizing competitive inhibitors.
| Evidence Dimension | Competitive Displacement IC50 |
|---|---|
| Target Compound Data | FITC-geldanamycin probe (concentration not specified in source) |
| Comparator Or Baseline | CHEMBL4763114 (Competitor) |
| Quantified Difference | IC50 = 56 nM |
| Conditions | Fluorescence polarization assay; N-terminal Hsp90α; 30-minute incubation |
Why This Matters
This quantifies the probe's utility in Hsp90α inhibitor screening, allowing researchers to benchmark new compounds against a known, potent inhibitor.
- [1] BindingDB Entry BDBM50555431 (CHEMBL4763114). Displacement of FITC-geldanamycin from N-terminal HSP90alpha. View Source
